2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol is a heterocyclic compound belonging to the imidazooxazine family. This compound features a unique bicyclic structure that incorporates both imidazole and oxazine moieties, making it an interesting subject for medicinal chemistry and organic synthesis. The presence of bromine in its structure suggests potential reactivity that can be exploited in various chemical reactions.
The compound can be synthesized through various methods, often involving bromination of imidazole derivatives and subsequent reactions to introduce the oxazine functionality. The literature indicates that derivatives of imidazooxazines have been explored for their biological activities, particularly as potential therapeutic agents against various diseases.
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. It is specifically categorized under imidazo compounds, which are known for their diverse biological activities.
The synthesis of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol typically involves the following steps:
Recent studies have demonstrated efficient synthetic routes utilizing catalysts such as silver carbonate and trifluoroacetic acid to facilitate intramolecular cyclization reactions. For example, the use of Ag₂CO₃/TFA has shown promise in achieving high regioselectivity and yields during the synthesis of similar heterocycles .
The molecular formula of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol is , and its molecular weight is approximately 229.06 g/mol. The compound's specific structural features contribute to its reactivity and potential biological activity.
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol can undergo various chemical reactions due to the presence of reactive functional groups:
Research has shown that compounds similar to 2-bromo derivatives exhibit significant reactivity under mild conditions due to their electrophilic nature . This reactivity can be harnessed for further functionalization or modification.
The mechanism by which 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol exerts its biological effects is not fully elucidated but may involve:
Studies indicate that related compounds show promising activity against certain diseases due to their ability to modulate biological pathways through specific interactions at the molecular level .
Relevant data regarding melting point and boiling point are not extensively documented in available literature but are crucial for practical applications.
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol has potential applications in:
Systematic naming of imidazooxazine derivatives follows IUPAC conventions based on ring fusion patterns and substituent locations. The parent system imidazo[2,1-c][1,4]oxazine consists of an imidazole ring (atoms 1-3, 3a) fused to a 1,4-oxazine ring (atoms 3a, 4-8), with bridgehead carbon at position 3a. The hydrogenation state is denoted by the "5H,6H,8H" prefix, indicating saturation at positions 5,6, and 8 of the oxazine ring. The complete name 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol specifies bromine substitution at C2 and a hydroxy group at C3. Alternative naming conventions may reference the reduced state as "6,8-dihydro-5H-", emphasizing the non-aromatic oxazine component.
Table 1: Nomenclature and Identifiers for 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol and Related Structures
Systematic Name | Alternative Name | Molecular Formula | CAS/Registry Number | Key Substituents |
---|---|---|---|---|
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol | (2-Bromo-6,8-dihydro-5H-imidazo[1,2-c][1,4]oxazin-3-yl)methanol | C₇H₉BrN₂O₂ | 125454589 (CID) | C2-Br, C3-CH₂OH |
2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide | - | C₈H₁₂BrN₃O₃S | 125453622 (CID) | C2-Br, C3-SO₂N(CH₃)₂ |
7-Substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazine | - | Variable | - | C7-Side chain, C2-NO₂ |
The structural taxonomy reveals critical distinctions:
The medicinal exploration of imidazooxazines originated from scaffold-hopping efforts in anti-infective research, particularly targeting Mycobacterium tuberculosis and kinetoplastid parasites. The clinical success of nitroimidazooxazines like pretomanid (PA-824) and delamanid against multidrug-resistant tuberculosis validated the scaffold's potential for treating intractable infections. These first-generation agents featured a nitro group at C2 and lipophilic side chains at C6/C7 positions, functioning as prodrugs activated by bacterial nitroreductases [2] [4].
A pivotal structural innovation occurred through the strategic relocation of side chains from the C6 to the C7 position, creating the 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazine class. This scaffold modification significantly enhanced metabolic stability by mitigating oxidative cleavage of the methylene linker—a limitation observed in earlier analogues. During optimization programs targeting visceral leishmaniasis, brominated intermediates emerged as key synthetic building blocks. For instance, DNDI-VL-2098, a preclinical candidate derived from delamanid, was developed through systematic exploration of 7-aryloxy/arylalkyl variants, where bromo-substituted precursors enabled Suzuki couplings to install biphenyl and heterobiaryl groups [2].
Table 2: Evolution of Imidazooxazine Scaffolds in Anti-Infective Drug Discovery
Generation | Representative Compound | Key Structural Features | Therapeutic Target | Advantages/Limitations |
---|---|---|---|---|
First | Pretomanid (PA-824) | C6-(4-trifluoromethoxy)benzyloxy, C2-NO₂, S-configuration | Tuberculosis (replicating/non-replicating Mtb) | Activity against dormant bacilli; linker metabolism issue |
Second | Delamanid analogues | C7-Methyl with aryl ethers, C2-NO₂ | Tuberculosis & Leishmaniasis | Improved metabolic stability; retained potency |
Advanced | DNDI-VL-2098 & backups (e.g., 71, 79) | C7-Heterobiaryl ethers (pyridine/pyrimidine), C2-NO₂ | Visceral Leishmaniasis | Enhanced solubility, efficacy (99% inhibition at 12.5 mg/kg b.i.d.) |
Halogenated | 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol | C2-Br, C3-CH₂OH | Synthetic intermediate | Versatile handle for C-C/C-N coupling; no nitro group |
Critical milestones include:
Bromine incorporation at the C2 position of imidazooxazines confers multifaceted advantages in drug design, extending beyond its traditional role as a synthetic placeholder. The bromine atom's steric bulk and polarizability directly influence molecular recognition, while its electron-withdrawing character modulates the π-electron density of the fused heterocyclic system.
Electronic and Steric Effects:
Synthetic Versatility:
Physicochemical Profiling:Compared to chloro analogues, bromo-imidazooxazines exhibit altered lipophilicity (increased cLogP by ~0.5 units), influencing membrane permeability and distribution. While this may enhance tissue penetration in infections like visceral leishmaniasis (where parasites reside in macrophages), it necessitates careful balancing during lead optimization to avoid excessive hydrophobicity [2] [7].
The strategic integration of bromine into the 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol framework thus creates a multifaceted building block: its C3-hydroxymethyl group enables ether/ester formation, while the C2-bromine serves as a vector for structural diversification, collectively supporting the development of optimized agents targeting recalcitrant infectious diseases.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0